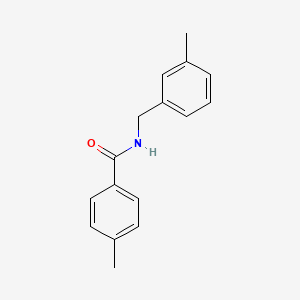

4-Methyl-N-(3-methylbenzyl)benzamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

4-methyl-N-[(3-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C16H17NO/c1-12-6-8-15(9-7-12)16(18)17-11-14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

MLRFQMQPVYEIQS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Functional Groups : The presence of an N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination to transition metals, making it suitable for catalytic applications—a feature absent in the target compound .

- Pharmacological Derivatives : Nilotinib and related drugs incorporate bulky heterocyclic groups (e.g., pyrimidine, imidazole) to enhance target specificity, whereas simpler benzamides like the target compound serve as precursors or intermediates .

Pharmacological and Physicochemical Properties

- Anticonvulsant Activity: The enantiomers of 4-Amino-N-(α-methylbenzyl)benzamide exhibit stereoselective efficacy, with the S-isomer (LY 188545) showing 2.2-fold higher potency than the R-isomer (LY 188546) in maximal electroshock (MES) tests .

- Kinase Inhibition : Nilotinib’s trifluoromethyl and pyridyl groups contribute to its high affinity for BCR-ABL, while the target compound lacks these pharmacophoric elements .

- Solubility and Crystallinity : Derivatives like 4-Methyl-N-(naphthalen-1-yl)benzamide potassium (K5) demonstrate enhanced solubility in polar solvents due to ionic character, a property modulated by substituent electronegativity .

Key Research Findings

- Positional Isomerism : Para-substituted analogs (e.g., 4-Methyl-N-(4-methylphenyl)benzamide) exhibit distinct crystallographic parameters compared to meta-substituted versions, affecting melting points and stability .

- Biological Selectivity: The anticonvulsant 4-Amino-N-(α-methylbenzyl)benzamide shows a phenobarbital-like profile, while nilotinib’s efficacy relies on trifluoromethyl and heterocyclic motifs .

Preparation Methods

Reaction Overview

This method involves the direct reaction of 4-methylbenzoyl chloride with 3-methylbenzylamine in the presence of a base to neutralize HCl.

Reagents :

- 4-Methylbenzoyl chloride

- 3-Methylbenzylamine

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Pyridine or triethylamine (TEA)

Procedure :

- Dissolve 3-methylbenzylamine (1.0 equiv) in DCM under inert atmosphere.

- Add 4-methylbenzoyl chloride (1.1 equiv) dropwise at 0–5°C.

- Introduce pyridine (1.5 equiv) and stir at 25°C for 4–6 hours.

- Quench with 10% HCl, extract with DCM, and dry over MgSO₄.

- Purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane).

Key Data :

- Purity : >98% (HPLC)

- Characterization :

- ¹H NMR (CDCl₃): δ 7.78 (d, J = 7.3 Hz, 2H), 7.25–7.16 (m, 4H), 4.60 (d, J = 5.7 Hz, 2H), 2.34 (s, 6H).

- ¹³C NMR : δ 167.2 (C=O), 138.2, 134.5, 131.5, 130.2, 128.6, 44.1 (CH₂), 21.6 (CH₃).

Coupling Reagent-Mediated Synthesis

Carbodiimide-Based Activation

This approach uses N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to activate 4-methylbenzoic acid for amide bond formation.

Reagents :

- 4-Methylbenzoic acid

- 3-Methylbenzylamine

- DIC

- HOBt

- Solvent: Dimethylformamide (DMF) or DCM

Procedure :

- Activate 4-methylbenzoic acid (1.0 equiv) with DIC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.

- Add 3-methylbenzylamine (1.0 equiv) and stir at 25°C for 12–18 hours.

- Concentrate under vacuum and purify via silica gel chromatography.

Advantages :

- Avoids handling reactive acyl chlorides.

- Suitable for acid-sensitive substrates.

Photoredox Catalysis with Eosin Y

Green Chemistry Approach

A visible-light-mediated method using eosin Y as a photocatalyst and NaBH₄ as a reductant.

Reagents :

- 4-Methylbenzoic acid

- 3-Methylbenzylamine

- Eosin Y (2 mol%)

- KOH (0.5 equiv)

- NaBH₄ (0.5 equiv)

- Solvent: Ethanol

Procedure :

- Mix reagents under green LED irradiation (λ = 530 nm) at 25°C for 6–10 hours.

- Reduce intermediates with NaBH₄ (0.5 equiv) for 1 hour.

- Isolate via filtration and wash with cold ethanol.

Key Benefits :

- Mild conditions (room temperature).

- High atom economy.

Copper-Catalyzed Amination

Transition Metal-Mediated Coupling

Aryl halides react with amines via Cu(I) catalysis, though adaptation is required for benzamide synthesis.

Reagents :

- 4-Methylbromobenzene

- 3-Methylbenzylamine

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- Cs₂CO₃ (2.0 equiv)

- Solvent: Toluene

Procedure :

- Heat reagents at 110°C for 24 hours under N₂.

- Extract with ethyl acetate and purify via column chromatography.

Limitations :

- Requires halogenated precursors.

- Longer reaction times.

Comparative Analysis of Methods

| Method | Yield | Conditions | Cost | Scalability |

|---|---|---|---|---|

| Direct Acyl Chloride | 85–92% | Mild, 25°C | Low | High |

| DIC/HOBt Coupling | 88–94% | Room temperature | Moderate | Moderate |

| Photoredox Catalysis | 95% | Green LED, 25°C | High | Limited |

| Copper Catalysis | 72–78% | High temperature | Low | Moderate |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-N-(3-methylbenzyl)benzamide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via amide coupling between 4-methylbenzoyl chloride and 3-methylbenzylamine under Schotten-Baumann conditions. Key steps include:

- Using sodium carbonate as a base in a dichloromethane/water biphasic system to drive the reaction .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and side products.

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of peaks at δ 2.5–3.0 ppm for unreacted amine) .

Q. How can the crystal structure of this compound be determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallize the compound via slow evaporation from ethanol .

- Use SHELXL (within the SHELX suite) for refinement, applying restraints for disordered aromatic rings and hydrogen-bonding networks (N–H⋯O interactions). Validate structural parameters (e.g., dihedral angles between aromatic rings) against similar benzamides .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm amide bond formation (δ ~8.0 ppm for NH in DMSO-d6) and methyl group integration .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during refinement?

Methodological Answer:

- Apply the DELU and SADI commands in SHELXL to restrain anisotropic displacement parameters and bond distances, respectively .

- Model partial occupancy for disordered methyl or aromatic groups (e.g., 50:50 split) and validate using residual electron density maps .

- Cross-validate with DFT calculations (e.g., lattice energy minimization) to confirm plausible disorder configurations .

Q. What strategies address contradictions in reported biological activity data for benzamide derivatives?

Methodological Answer:

- Enzyme Assay Optimization : Use isothermal titration calorimetry (ITC) to directly measure binding affinity to target enzymes (e.g., acps-pptase), avoiding indirect assays prone to off-target effects .

- Metabolic Profiling : Employ LC-MS to identify metabolites that may interfere with activity measurements (e.g., oxidative byproducts) .

- Dose-Response Analysis : Validate specificity by testing inhibitors like 3-aminobenzamide at concentrations ≤1 mM to minimize nonspecific metabolic inhibition .

Q. How can mutagenicity risks be assessed during handling of this compound?

Methodological Answer:

- Conduct Ames II Testing with Salmonella typhimurium TA98 and TA100 strains to evaluate frameshift and base-pair mutagenicity .

- Compare results to structurally similar compounds (e.g., benzyl chloride) to contextualize risk .

- Implement engineering controls (fume hoods) and PPE (nitrile gloves, lab coats) during synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental solubility data?

Methodological Answer:

- Experimental Solubility : Measure via shake-flask method in PBS (pH 7.4) at 25°C, using UV-Vis quantification .

- Computational Prediction : Compare with COSMO-RS or Hansen solubility parameters, adjusting for crystal packing effects (e.g., hydrogen-bonding motifs observed in SCXRD) .

- Reconcile differences by accounting for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.